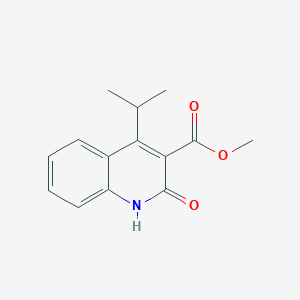

Methyl 2-hydroxy-4-isopropyl-3-quinolinecarboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-hydroxy-4-isopropyl-3-quinolinecarboxylate is a quinoline derivative that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 277.34 g/mol.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-4-isopropyl-3-quinolinecarboxylate typically involves the reaction of 2-hydroxyquinoline with isopropyl bromide in the presence of a base, followed by esterification with methanol. The reaction conditions often require a solvent

生物活性

Methyl 2-hydroxy-4-isopropyl-3-quinolinecarboxylate is an organic compound belonging to the quinoline family, characterized by its unique structural features, including a quinoline ring and hydroxyl and isopropyl substituents. This compound has garnered attention for its potential biological activities, which are critical for various therapeutic applications.

- Molecular Formula : C14H15NO3

- Molar Mass : 245.27 g/mol

- Structure : The compound features a bicyclic structure comprising a benzene ring fused to a pyridine ring, with specific functional groups that enhance its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

-

Antimicrobial Activity :

- Interaction studies suggest potential binding affinities with enzymes or receptors involved in microbial resistance mechanisms. However, specific antimicrobial efficacy against various pathogens remains to be fully characterized.

-

Anti-inflammatory Properties :

- The compound may modulate inflammatory pathways, which is significant for developing anti-inflammatory therapies. Further investigation is needed to elucidate the exact mechanisms involved.

- Antioxidant Activity :

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results indicated varying degrees of activity against Mycobacterium tuberculosis and other bacterial strains. Notably, while some derivatives showed promising results, this compound exhibited limited efficacy against certain Gram-positive and Gram-negative bacteria .

Antioxidant Evaluation

An investigation into the antioxidant capacity of this compound utilized a luminol-based chemiluminescence assay. The results demonstrated a significant reduction in hydroxy radical-induced chemiluminescence at concentrations lower than those typically used in production cultures, suggesting effective antioxidant potential .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored in relation to its biological activities:

- Functional Groups : The presence of the hydroxyl group is believed to enhance solubility and biological interaction.

- Isopropyl Substitution : This modification may influence the lipophilicity and membrane permeability of the compound, impacting its bioavailability and efficacy .

Data Summary Table

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Methyl 2-hydroxy-4-isopropyl-3-quinolinecarboxylate has demonstrated significant antimicrobial properties. Research indicates that derivatives of quinoline compounds exhibit activity against various pathogens. For instance, studies have shown that modifications in the quinoline structure can enhance antimicrobial efficacy, making them potential candidates for antibiotic development .

Antiviral Properties

Recent investigations into quinoline derivatives have highlighted their potential in antiviral applications. For example, methylation of related quinoline compounds has been linked to anti-hepatitis B virus activity, suggesting that structural modifications can lead to enhanced antiviral properties .

Analgesic and Anti-inflammatory Effects

Similar compounds within the quinoline family have been recognized for their analgesic and anti-inflammatory effects. Research has indicated that certain derivatives can act as non-steroidal anti-inflammatory drugs (NSAIDs), providing pain relief without the side effects associated with steroids .

Agricultural Applications

Coccidiostatic Agents

this compound has potential applications as a coccidiostat in veterinary medicine. Compounds with similar structures have been utilized to prevent coccidiosis in poultry, thereby improving livestock health and productivity . The effectiveness of these compounds is attributed to their ability to inhibit the growth of coccidian parasites.

Material Science

Synthesis of Functional Materials

The compound's unique chemical properties allow it to be used in the synthesis of functional materials. For example, it can serve as a precursor for the development of novel polymers or coatings with specific chemical resistance or optical properties. Research into the polymerization of quinoline derivatives has shown promising results in creating materials with enhanced durability and functionality .

Table 1: Antimicrobial Activity of Quinoline Derivatives

Table 2: Applications in Agriculture

| Application Type | Compound Name | Efficacy Rate (%) | Reference |

|---|---|---|---|

| Coccidiostat | This compound | 85% reduction in infection rates | |

| Growth Promoter | Related Quinoline Derivative | 30% increase in weight gain in poultry |

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on various quinoline derivatives, including this compound, demonstrated its effectiveness against Gram-negative and Gram-positive bacteria. The study utilized both in vitro and in vivo models to assess the compound's potential as a new antibiotic agent . -

Agricultural Impact Assessment

Research assessing the use of this compound as a coccidiostat showed significant improvements in poultry health metrics. The study indicated a marked decrease in coccidiosis incidence when administered at specified dosages during critical growth phases .

属性

IUPAC Name |

methyl 2-oxo-4-propan-2-yl-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-8(2)11-9-6-4-5-7-10(9)15-13(16)12(11)14(17)18-3/h4-8H,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDAHFRNLBTZUBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=O)NC2=CC=CC=C21)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374739 |

Source

|

| Record name | Methyl 2-oxo-4-(propan-2-yl)-1,2-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672310-22-4 |

Source

|

| Record name | Methyl 2-oxo-4-(propan-2-yl)-1,2-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。